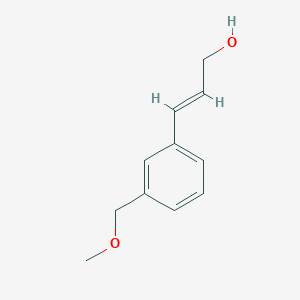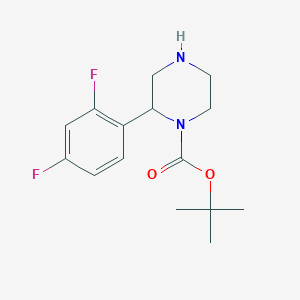![molecular formula C15H23N3O3 B15321182 N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in the production of pharmaceuticals and other fine chemicals.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce the free amine.
Aplicaciones Científicas De Investigación
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but with an alanine residue instead of a phenylalanine.
Uniqueness
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide is unique due to its specific structure, which includes a phenylacetamide moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C15H23N3O3 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-acetamidophenyl)-2-aminoethyl]carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)18-12-7-5-6-11(8-12)13(16)9-17-14(20)21-15(2,3)4/h5-8,13H,9,16H2,1-4H3,(H,17,20)(H,18,19) |
Clave InChI |
FUYCHUKPYDOMEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C(CNC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


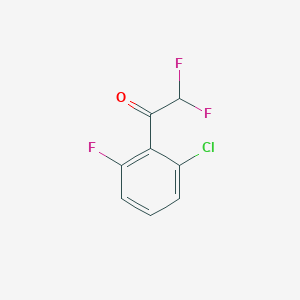
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
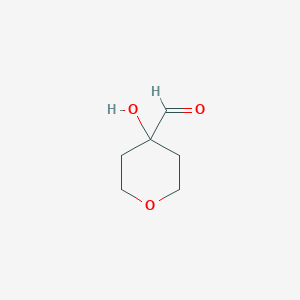
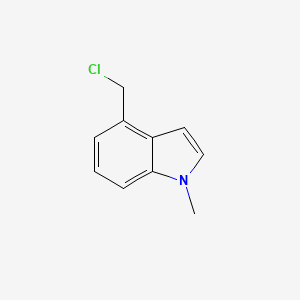
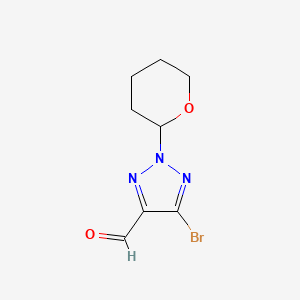
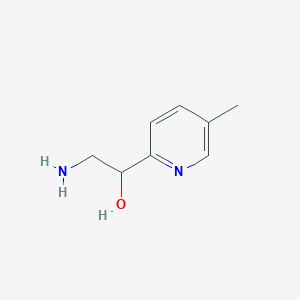
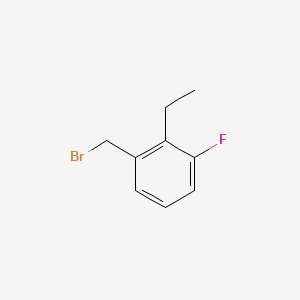
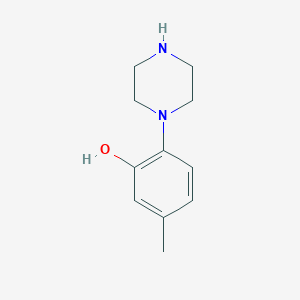

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)

